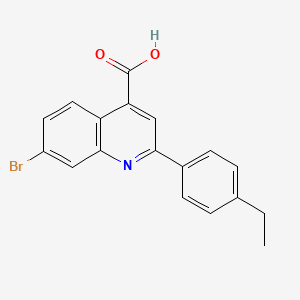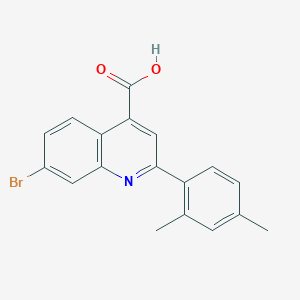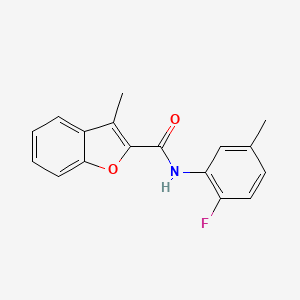
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide
描述
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide, also known as AC1Q6O5X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been found to exhibit various biological activities.
科学研究应用
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, it has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
作用机制
The mechanism of action of 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and receptors in the body. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease. Furthermore, it has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. Furthermore, it has been found to modulate the expression of various genes and proteins in the body, leading to its therapeutic effects. In addition, this compound has been found to exhibit good oral bioavailability, making it a promising candidate for drug development.
实验室实验的优点和局限性
The advantages of using 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide in lab experiments include its high potency, selectivity, and specificity. Furthermore, it has been found to exhibit low toxicity, making it a safe compound for use in preclinical studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability. Furthermore, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
未来方向
There are several future directions for research on 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide. Firstly, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Secondly, more studies are needed to investigate its potential therapeutic applications, especially in the treatment of neurological disorders. Thirdly, the development of new synthetic routes for this compound could lead to improved yields and lower costs. Finally, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds for drug development.
Conclusion
In conclusion, 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound has been reported in various scientific journals, and it has been found to exhibit various biological activities. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. The development of new synthetic routes and derivatives of this compound could lead to the discovery of more potent and selective compounds for drug development.
属性
IUPAC Name |
2-(azepan-1-yl)-N-(4-chloro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-12-6-5-11(9-13(12)18(20)21)16-14(19)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKUCQRRHBJMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(4-chloro-3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-N-(2-methoxyphenyl)-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4267359.png)
![methyl 4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267365.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267368.png)

![3,4-dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4267394.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267397.png)
![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267406.png)
![6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4267414.png)
![1-(3-chlorophenyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4267420.png)
![3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol](/img/structure/B4267447.png)


